REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:26])[CH:10](Br)[CH2:11][CH2:12][C:13]1[CH:17]=[CH:16][N:15](C(OCCCC)=O)[N:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>ClCCl>[N:15]1[N:14]2[CH:10]([C:9]([O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[O:26])[CH2:11][CH2:12][C:13]2=[CH:17][CH:16]=1 |f:2.3.4,5.6|
|
Name
|
butyl 3-[4-(benzyloxy)-3-bromo-4-oxobutyl]-1H-pyrazole-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(CCC1=NN(C=C1)C(=O)OCCCC)Br)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solid
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 2 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatiles were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with 50 mL of toluene
|
Type
|
CUSTOM
|
Details
|
evaporated again in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove all residual TFA
|
Type
|
DISSOLUTION
|
Details
|
The crude material was then dissolved in 125 mL of anhydrous acetone
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 100 mL of a saturated, aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a 10-80% EtOAc in hexanes gradient
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1)CCC2C(=O)OCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |